molecular formula C23H34BrN3O10S3 B12652874 SUVN-502 dimesylate monohydrate CAS No. 1791396-45-6

SUVN-502 dimesylate monohydrate

Cat. No.: B12652874
CAS No.: 1791396-45-6
M. Wt: 688.6 g/mol
InChI Key: XKDCUJBWVGDNSH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

SUVN-502 dimesylate monohydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

SUVN-502 dimesylate monohydrate has several scientific research applications:

Mechanism of Action

SUVN-502 dimesylate monohydrate exerts its effects by selectively antagonizing the 5-HT6 serotonin receptor. This receptor is primarily expressed in the brain and is involved in neurotransmission related to cognition and memory. By blocking this receptor, this compound increases cholinergic and glutamatergic signaling, which can improve cognitive functions . The molecular targets and pathways involved include the modulation of cholinergic and glutamatergic neurotransmission in relevant brain regions .

Comparison with Similar Compounds

SUVN-502 dimesylate monohydrate is unique due to its high selectivity and potency as a 5-HT6 receptor antagonist. Similar compounds include:

  • Intepirdine
  • Idalopirdine
  • Dimebon
  • PF-05212377

These compounds also target the 5-HT6 receptor but have been discontinued due to lack of efficacy . This compound stands out due to its superior pharmacokinetic profile and potential therapeutic benefits .

Properties

CAS No.

1791396-45-6

Molecular Formula

C23H34BrN3O10S3

Molecular Weight

688.6 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole;methanesulfonic acid;hydrate

InChI

InChI=1S/C21H24BrN3O3S.2CH4O3S.H2O/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4;/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4);1H2

InChI Key

XKDCUJBWVGDNSH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O.O

Origin of Product

United States

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